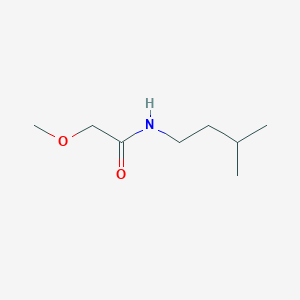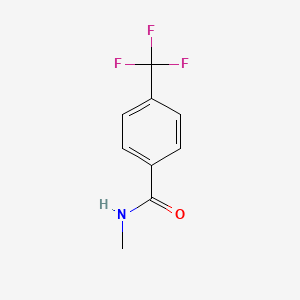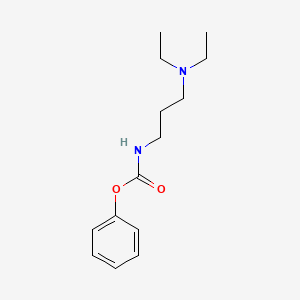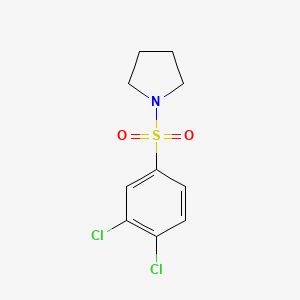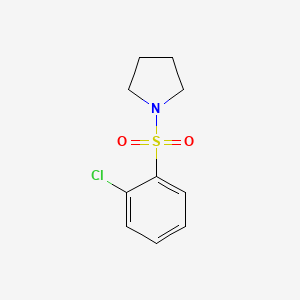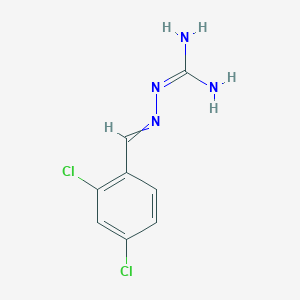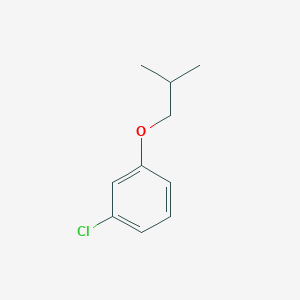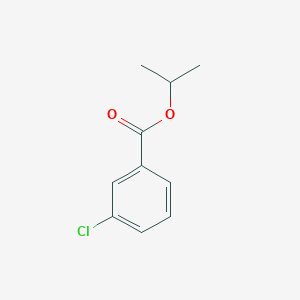
1-Chloro-2-(2-ethoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom and an ethoxyethoxy group are substituted at the first and second positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by the introduction of the ethoxyethoxy group. The typical synthetic route involves:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce chlorobenzene.
Ethoxylation: The chlorobenzene undergoes a nucleophilic substitution reaction with ethylene oxide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethoxyethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding ethoxyethoxybenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products Formed:
Substitution: 2-(2-ethoxyethoxy)phenol, 2-(2-ethoxyethoxy)aniline
Oxidation: 2-(2-ethoxyethoxy)benzaldehyde, 2-(2-ethoxyethoxy)benzoic acid
Reduction: 2-(2-ethoxyethoxy)benzene
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-ethoxyethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, solvents, and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2-ethoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the ethoxyethoxy group can be replaced by other functional groups. The presence of the ethoxyethoxy group can influence the electron density of the benzene ring, making it more reactive towards electrophiles.
Comparación Con Compuestos Similares
1-Chloro-2-(2-ethoxyethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2-(2-methoxyethoxy)benzene: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-(2-ethoxyethoxy)benzene: Similar structure but with a bromine atom instead of a chlorine atom.
2-Chloro-1-(2-ethoxyethoxy)benzene: Similar structure but with different positions of the chlorine and ethoxyethoxy groups.
Propiedades
IUPAC Name |
1-chloro-2-(2-ethoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVDMWMIZUYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
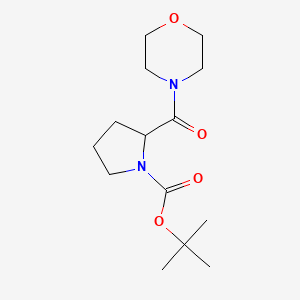

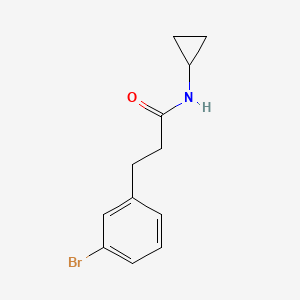
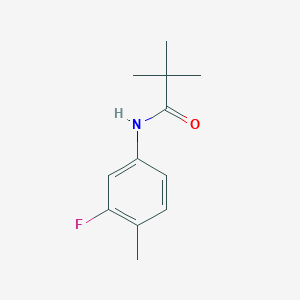
![1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)
